molecular formula C25H17Br2NO4 B12047950 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12047950
M. Wt: 555.2 g/mol
InChI Key: DCGUIDQXAVDHOO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.

    Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent, while methoxylation can be performed using methanol in the presence of a strong acid catalyst.

    Formation of the Ester Linkage: The ester linkage can be formed by reacting the quinoline derivative with 2-(4-bromophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for its potential as a therapeutic agent.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    2-(4-Methoxyphenyl)-2-oxoethyl 6-bromoquinoline-4-carboxylate: Lacks the bromine group on the phenyl ring, which may influence its reactivity and interactions.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential interactions with biological targets.

Properties

Molecular Formula

C25H17Br2NO4

Molecular Weight

555.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Br2NO4/c1-31-19-9-4-15(5-10-19)23-13-21(20-12-18(27)8-11-22(20)28-23)25(30)32-14-24(29)16-2-6-17(26)7-3-16/h2-13H,14H2,1H3

InChI Key

DCGUIDQXAVDHOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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